molecular formula C20H18F3N3O B1227103 (2,6-Difluorophenyl)-[4-(5-fluoro-2-methyl-1-benzimidazolyl)-1-piperidinyl]methanone

(2,6-Difluorophenyl)-[4-(5-fluoro-2-methyl-1-benzimidazolyl)-1-piperidinyl]methanone

Cat. No. B1227103
M. Wt: 373.4 g/mol
InChI Key: JXBVNXITYOIIBI-UHFFFAOYSA-N
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Description

(2,6-difluorophenyl)-[4-(5-fluoro-2-methyl-1-benzimidazolyl)-1-piperidinyl]methanone is a N-acylpiperidine and a member of benzamides.

Scientific Research Applications

Antimicrobial Activity

Compounds related to (2,6-Difluorophenyl)-[4-(5-fluoro-2-methyl-1-benzimidazolyl)-1-piperidinyl]methanone have been synthesized and evaluated for their antimicrobial properties. For instance, a study by Gadakh et al. (2010) synthesized fluorine-containing pyrazoles and benzo[d]oxazoles that exhibited promising antibacterial activities against several bacterial strains including Staphylococcus aureus and Escherichia coli, and to a lesser extent, antifungal activity against Candida albicans (Gadakh et al., 2010). Similarly, Mallesha and Mohana (2014) reported the synthesis of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives with significant antimicrobial activity against various pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).

Synthesis and Structural Analysis

The synthesis and structural exploration of compounds related to (2,6-Difluorophenyl)-[4-(5-fluoro-2-methyl-1-benzimidazolyl)-1-piperidinyl]methanone have been subjects of research. Zheng Rui (2010) described the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, highlighting its preparation and structural identification using NMR (Zheng Rui, 2010). Additionally, Karthik et al. (2021) synthesized and characterized a related compound, providing insights into its thermal, optical, and structural properties (Karthik et al., 2021).

Antiproliferative and Antipsychotic Potential

Some derivatives of the compound have shown potential in antiproliferative and antipsychotic applications. Benaka Prasad et al. (2009) synthesized novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives, evaluating their antiproliferative activity and establishing a structure-activity relationship (Benaka Prasad et al., 2009). Additionally, Raviña et al. (2000) prepared conformationally constrained butyrophenones with affinity for dopamine and serotonin receptors, suggesting their efficacy as antipsychotic agents (Raviña et al., 2000).

properties

Product Name

(2,6-Difluorophenyl)-[4-(5-fluoro-2-methyl-1-benzimidazolyl)-1-piperidinyl]methanone

Molecular Formula

C20H18F3N3O

Molecular Weight

373.4 g/mol

IUPAC Name

(2,6-difluorophenyl)-[4-(5-fluoro-2-methylbenzimidazol-1-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C20H18F3N3O/c1-12-24-17-11-13(21)5-6-18(17)26(12)14-7-9-25(10-8-14)20(27)19-15(22)3-2-4-16(19)23/h2-6,11,14H,7-10H2,1H3

InChI Key

JXBVNXITYOIIBI-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1C3CCN(CC3)C(=O)C4=C(C=CC=C4F)F)C=CC(=C2)F

Canonical SMILES

CC1=NC2=C(N1C3CCN(CC3)C(=O)C4=C(C=CC=C4F)F)C=CC(=C2)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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